Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate
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Overview
Description
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a complex organic compound with the molecular formula C14H17NO6S. This compound is characterized by its unique structure, which includes a thienyl group, a methoxycarbonyl group, and a malonate moiety. It is primarily used in scientific research and various industrial applications due to its chemical properties and reactivity.
Mechanism of Action
Target of Action
Mode of Action
It is known that compounds like this often participate in reactions such as the knoevenagel condensation . In this reaction, the compound would act as a nucleophile, reacting with an electrophilic compound to form a new C=C bond .
Biochemical Pathways
The compound is likely involved in the Knoevenagel condensation, a well-known reaction in organic chemistry . This reaction is part of a larger biochemical pathway that leads to the formation of α,β-unsaturated compounds . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Preparation Methods
The synthesis of Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate typically involves multiple steps, starting with the preparation of the thienyl core. One common synthetic route includes the following steps:
Thiophene Derivative Formation: : The starting material, thiophene, undergoes a series of reactions to introduce the methoxycarbonyl group at the 2-position.
Amination: : The resulting compound is then subjected to amination to introduce the amino group at the 3-position.
Malonate Ester Formation: : Finally, the malonate ester group is introduced through esterification reactions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the thienyl ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential therapeutic properties in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is unique due to its specific structural features. Similar compounds include other thienyl derivatives and malonate esters, but the presence of the methoxycarbonyl group and the specific amino functionality sets it apart.
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Properties
IUPAC Name |
diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNCQIGQDXWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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